![molecular formula C17H19N3O3S B5643030 5-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5643030.png)
5-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds with similar structures, such as imidazo[4,5-c]pyridines, typically involves multistep reaction sequences that may include condensation, cyclization, and functionalization steps. For instance, a series of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold was synthesized through a seven-step reaction sequence, highlighting the complexity and precision required in synthesizing such molecules (Evrard et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of related compounds involves spectroscopic techniques such as NMR (1H and 13C) and HRMS. These analyses reveal the presence of specific conformers and provide insights into the molecular geometry of the compound. For instance, the analysis of N-acylhydrazones showed the presence of two conformers, indicating the dynamic nature of these molecules in solution (Evrard et al., 2022).
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(20-5-3-13-14(10-20)19-11-18-13)4-8-24-12-1-2-15-16(9-12)23-7-6-22-15/h1-2,9,11H,3-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENPPTQSAJKFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN2)C(=O)CCSC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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